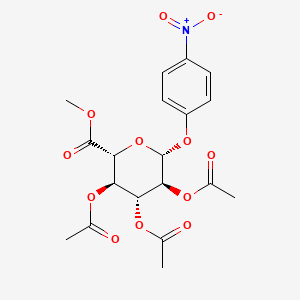

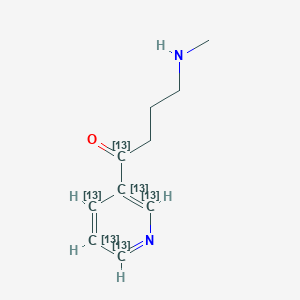

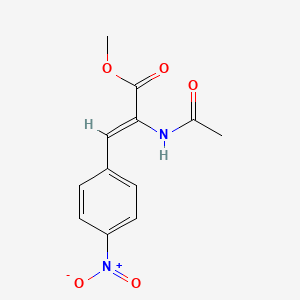

methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxane-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxane-2-carboxylate, also known as 2,6-diacetyloxy-4-nitrophenol, is a synthetic compound used in a variety of research applications. It is a colorless, crystalline solid that is soluble in most organic solvents, such as dichloromethane and ethanol. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a reactant in biochemical and physiological studies. Additionally, it has been used in the development of new drugs and materials.

Applications De Recherche Scientifique

Indirect Radiofluorination of Biomolecules

This compound is used in the field of molecular imaging, specifically in the preparation of radiopharmaceuticals for Positron Emission Tomography (PET) imaging . The 4-nitrophenyl (PNP) activated esters are used to prepare 18 F-labelled acylation synthons in one step, which are then used for the indirect radiofluorination of biomolecules . This method is advantageous as it simplifies the typically complex and multistep procedure of preparing 18 F-labelled activated esters .

Pharmaceutical Research and Drug Development

The compound is vital in pharmaceutical research and drug development, primarily focusing on the research of various drug-resistant cancers and inflammatory disorders . It usually functions as a prodrug, a biologically inactive compound that can be metabolized in the body to produce a drug .

Chemo-Enzymatic Production

A new procedure combining chemical and biocatalytic steps was developed to prepare 4-nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside (4NP-α-GalNAc) . The α-anomer was prepared through chemical synthesis of an anomeric mixture followed by selective removal of the β-anomer using specific enzymatic hydrolysis .

Diagnostic Tools in Clinical Microbiology

α-Nitrophenyl derivatives of glycosides, such as this compound, are convenient substrates used to detect and characterize α-N-acetylgalactosaminidase . They are often used as effective diagnostic tools in clinical microbiology .

Regioselective Galloylation

The compound is used in the regioselective galloylation of methyl β-d-glucopyranoside . Chromogenic substrate 4-nitrophenyl gallate was prepared and used for selection of hydrolases specific to gallic ester hydrolysis .

Propriétés

IUPAC Name |

methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO12/c1-9(21)28-14-15(29-10(2)22)17(30-11(3)23)19(32-16(14)18(24)27-4)31-13-7-5-12(6-8-13)20(25)26/h5-8,14-17,19H,1-4H3/t14-,15-,16-,17+,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRXFWNZWWKSQU-RXYDEIHYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OC(=O)C)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxane-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl (2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B1139839.png)